molecular formula C14H15ClN2O2 B12920531 4-Chloro-2-ethyl-5-[(3-methylphenyl)methoxy]pyridazin-3(2H)-one CAS No. 88093-94-1

4-Chloro-2-ethyl-5-[(3-methylphenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B12920531
CAS No.: 88093-94-1
M. Wt: 278.73 g/mol
InChI Key: ZNCHGCSPLQZMJH-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-5-[(3-methylphenyl)methoxy]pyridazin-3(2H)-one is a pyridazinone derivative characterized by:

  • Position 2: Ethyl group (–CH₂CH₃).
  • Position 4: Chlorine atom (–Cl).
  • Position 5: (3-Methylphenyl)methoxy (–OCH₂C₆H₄CH₃-3) substituent.

Pyridazinones are heterocyclic compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Properties

CAS No.

88093-94-1

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

4-chloro-2-ethyl-5-[(3-methylphenyl)methoxy]pyridazin-3-one

InChI

InChI=1S/C14H15ClN2O2/c1-3-17-14(18)13(15)12(8-16-17)19-9-11-6-4-5-10(2)7-11/h4-8H,3,9H2,1-2H3

InChI Key

ZNCHGCSPLQZMJH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)OCC2=CC=CC(=C2)C)Cl

Origin of Product

United States

Biological Activity

4-Chloro-2-ethyl-5-[(3-methylphenyl)methoxy]pyridazin-3(2H)-one, a pyridazine derivative, has garnered interest due to its potential biological activities. This compound, with the molecular formula C14H15ClN2O2C_{14}H_{15}ClN_2O_2 and CAS Number 88093-94-1, is being investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure

The chemical structure of this compound is characterized by a pyridazine ring substituted with chlorine, an ethyl group, and a methoxy phenyl moiety. This unique arrangement is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds similar in structure to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridazine have been reported to inhibit cell proliferation in A549 lung cancer cells with IC50 values ranging from 0.30 nM to 49.85 μM depending on the structural modifications made .
  • Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit nitric oxide production in macrophages, which is a critical mediator in inflammatory responses .
  • Antimicrobial Properties : Some studies have indicated that pyridazine derivatives possess antimicrobial activities against various pathogens. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .

Research Findings

Recent research has focused on the synthesis and evaluation of this compound's biological activity:

Case Studies

  • Antitumor Activity : In one study, a series of pyridazine derivatives were synthesized and tested against several cancer cell lines. The results showed that certain modifications enhanced their potency significantly, suggesting that the methoxy group plays a crucial role in increasing biological activity .
  • Inhibition of Enzymatic Activity : Another study evaluated the inhibitory effects of related compounds on xanthine oxidase (XO), an enzyme linked to inflammation and gout. The derivatives exhibited moderate inhibitory activity, indicating potential therapeutic applications .

Data Tables

Biological Activity Tested Cell Line IC50 Value (μM) Reference
AntitumorA54949.85
Anti-inflammatoryMacrophagesNot specified
Xanthine oxidase inhibitionVarious72.4 - 75.6

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

Analog 1 : 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one
  • Position 2 : tert-Butyl (–C(CH₃)₃) .
  • The fluorinated ethoxy group at position 5 increases electronegativity, improving metabolic stability compared to non-fluorinated analogs.
  • Crystallographic Data : Triclinic crystal system with a dihedral angle of 41.37° between pyridazine and benzene rings, influencing molecular packing .
Analog 2 : 4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]pyridazin-3(2H)-one
  • Position 2 : Methyl (–CH₃) .
  • Key Differences :
    • Smaller methyl group may improve solubility but reduce steric protection against metabolism.
    • The pyridinyloxy group at position 5 introduces nitrogen-mediated hydrogen bonding, enhancing target affinity.

Substituent Variations at Position 5

Analog 3 : 4-Chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one
  • Position 5 : Cyclobutylmethoxy (–OCH₂C₃H₅) .
  • Reduced π-π stacking capability due to lack of aromaticity.
Analog 4 : 4-Chloro-2-(3,4-dichlorophenyl)-5-[(6-iodopyridin-3-yl)methoxy]pyridazin-3-one
  • Position 5 : Iodopyridinylmethoxy (–OCH₂C₅H₃IN) .
  • Key Differences: Heavy iodine atom enhances radiocontrast properties, making it suitable for imaging applications.

Structural-Activity Relationship (SAR) Insights

Feature Main Compound Key Analogs Impact on Properties
Position 2 Substituent Ethyl (–CH₂CH₃) tert-Butyl , Methyl Ethyl balances steric bulk and solubility.
Position 5 Substituent (3-Methylphenyl)methoxy Fluorinated ethoxy , Cyclobutyl Aromatic groups enhance π-π interactions.
Electron-withdrawing Groups Cl at position 4 Cl common in analogs Stabilizes pyridazinone core; modulates reactivity.

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